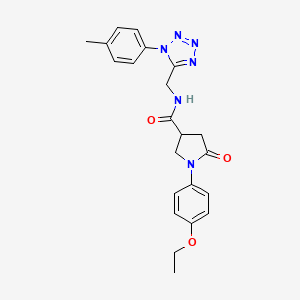

1-(4-ethoxyphenyl)-5-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O3/c1-3-31-19-10-8-17(9-11-19)27-14-16(12-21(27)29)22(30)23-13-20-24-25-26-28(20)18-6-4-15(2)5-7-18/h4-11,16H,3,12-14H2,1-2H3,(H,23,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLBAVMVRUKDHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-ethoxyphenyl)-5-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyrrolidine-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluations, and mechanisms of action based on various research findings.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolidine core and subsequent modifications to introduce the ethoxyphenyl and tetrazole functionalities. The synthetic route may employ methodologies such as Ugi reactions or other multicomponent reactions that facilitate the construction of complex scaffolds efficiently .

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing pyrrolidine and phenyl groups have shown promising results against various cancer cell lines. In particular, compounds with similar configurations demonstrated:

- IC50 values in the nanomolar range against breast cancer cell lines (e.g., MCF-7) .

- Induction of apoptosis and cell cycle arrest at the G2/M phase, indicating their potential as effective chemotherapeutic agents .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : Many related compounds disrupt microtubule dynamics, leading to mitotic catastrophe in cancer cells. This mechanism is crucial for their antiproliferative effects .

- Targeting Specific Enzymes : Some studies suggest that similar compounds may inhibit enzymes such as aromatase, which is involved in estrogen synthesis, thereby affecting hormone-dependent cancers .

- Interaction with G Protein-Coupled Receptors (GPCRs) : Compounds in this class may also interact with GPCRs, influencing signaling pathways related to proliferation and apoptosis .

Case Studies

Several case studies highlight the effectiveness of structurally related compounds:

- Study on Pyrrolidine Derivatives :

- Evaluation of Tetrazole-containing Compounds :

Data Summary

The following table summarizes key findings regarding the biological activity of related compounds:

| Compound Structure | IC50 (nM) | Cell Line | Mechanism |

|---|---|---|---|

| Pyrrolidine Analog | 52 | MCF-7 | Tubulin inhibition |

| Tetrazole Derivative | 74 | MDA-MB-231 | Apoptosis induction |

| Aromatase Inhibitor | 100 | ER+/PR+ Breast | Hormonal pathway modulation |

Scientific Research Applications

The compound 1-(4-ethoxyphenyl)-5-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyrrolidine-3-carboxamide is a complex organic molecule with potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways. This article explores its applications, focusing on scientific research, including synthesis methodologies, biological evaluations, and structure-activity relationships.

Synthesis and Methodologies

The synthesis of this compound can be achieved through several methodologies, often involving multi-component reactions (MCRs). For instance, Ugi reactions combined with tetrazole chemistry have been utilized to create diverse libraries of similar compounds. These methods allow for the efficient construction of complex molecular architectures with high structural diversity while minimizing purification steps .

Key Synthetic Routes

- Ugi-Tetrazole Reaction : A one-pot reaction that facilitates the formation of tetrazole-containing compounds with minimal by-products.

- Palladium-Catalyzed Cyclization : This method can be employed to introduce additional complexity to the molecular framework, enhancing biological activity .

Medicinal Chemistry

The compound's structural features make it a candidate for medicinal chemistry applications. Research indicates that derivatives of similar scaffolds exhibit activity against various targets, including:

- Topoisomerase II Inhibitors : Compounds with similar structures have shown promise in inhibiting topoisomerases, which are crucial for DNA replication and transcription .

- G Protein-Coupled Receptor Modulation : The incorporation of tetrazole rings has been linked to modulating GPCR pathways, which are vital in numerous physiological processes .

Structure-Activity Relationships

Studies focusing on structure-activity relationships (SAR) reveal that modifications on the ethoxyphenyl and p-tolyl groups can significantly influence biological activity. For example:

- Substituents on the phenyl ring can alter binding affinities and potencies at target receptors.

- The introduction of different alkyl or functional groups may enhance solubility and bioavailability, critical factors in drug development .

Case Studies

Several case studies highlight the effectiveness of compounds with similar structures:

- PD-1/PD-L1 Inhibitors : Compounds designed to inhibit the PD-1/PD-L1 interaction have shown significant immunomodulatory effects in preclinical models. These findings suggest potential applications in cancer immunotherapy .

- Quorum Sensing Inhibitors : Research into L-homoserine lactone analogs has demonstrated that modifications can lead to effective quorum sensing inhibition in bacterial systems, indicating a pathway for developing antibacterial agents .

- Phospholipidosis Prediction : Studies have shown that certain structural features correlate with the inhibition of lysosomal phospholipase A2, suggesting that this compound could be explored for its potential toxicological profiles during drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrrolidine-Carboxamide Derivatives

Compound A : 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

- Molecular Formula : C17H18FN3O2S

- Molecular Weight : 359.41

- Key Features :

- Replaces the ethoxyphenyl group with a 4-fluorophenyl moiety.

- Substitutes the tetrazole-methyl-p-tolyl group with a 5-isopropyl-1,3,4-thiadiazol-2-yl ring.

- Comparison: The fluorine atom in Compound A increases electronegativity but reduces lipophilicity compared to the ethoxy group in the target compound.

Compound B : 1-[2-(5-Chloro-1H-indol-3-yl)ethyl]-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

- Molecular Formula : C23H23ClN4O2

- Molecular Weight : 434.91

- Key Features :

- Contains a 5-chloroindol-3-yl-ethyl substituent instead of ethoxyphenyl.

- Uses a 4-methylphenyl group (p-tolyl) in the carboxamide, similar to the target compound.

- Comparison :

Functional Analogues with Tetrazole Moieties

Compound C : Candesartan Cilexetil Related Compound B

- Molecular Formula : C31H30N6O6

- Molecular Weight : 582.61

- Key Features :

- Contains a tetrazole-linked biphenyl structure.

- Features a benzimidazole core instead of pyrrolidine.

- The larger molecular weight (582.61 vs. 402.51) may reduce bioavailability compared to the target compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via multi-step reactions involving condensation, catalytic hydrogenation, and cyclization. A typical approach involves:

Condensation : Reacting a substituted aryl aldehyde with hydrazine hydrate to form a pyrazoline intermediate.

Cyclization : Using acetic acid under reflux to generate the pyrrolidine-5-one core .

Functionalization : Introducing the tetrazole moiety via alkylation or nucleophilic substitution.

- Yield Optimization : Adjusting stoichiometry, reaction temperature (e.g., reflux at 80–100°C), and catalysts (e.g., Pd/C for hydrogenation). reports yields up to 56% for analogous pyrrolidine derivatives using ethanol as a solvent .

| Example Synthetic Data (Analogous Compounds) |

|---|

| Compound |

| ----------- |

| 5a |

| 5b |

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?

- Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 7.2–8.1 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ = 392.4) .

- X-ray Crystallography : For unambiguous confirmation of 3D structure, as demonstrated in for a related carboxamide compound (monoclinic P21/n space group, β = 96.4°) .

Q. How can preliminary biological activity screening be designed for this compound?

- Approach :

Target Selection : Prioritize targets based on structural analogs (e.g., tetrazole-containing compounds often target enzymes like cyclooxygenase or kinases).

In Vitro Assays : Use enzyme inhibition assays (IC50 determination) or cell viability tests (e.g., MTT assay) at concentrations of 1–100 µM.

Control Groups : Include positive controls (e.g., known inhibitors) and vehicle controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reaction pathways?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps.

- Reaction Path Search : Tools like GRRM or AFIR can predict intermediates and byproducts, reducing trial-and-error experimentation .

- Case Study : highlights ICReDD’s approach, combining computation and experimental data to narrow optimal conditions (e.g., solvent selection, temperature gradients) .

Q. How can contradictory spectral or crystallographic data be resolved?

- Resolution Strategies :

Dynamic NMR : Detect conformational flexibility causing split peaks (e.g., restricted rotation in tetrazole groups).

High-Resolution Crystallography : Resolve ambiguities in bond lengths/angles (e.g., C=O vs. C–N distances in the pyrrolidine ring) .

Comparative Analysis : Cross-reference with analogous compounds in (e.g., δ 2.1–2.5 ppm for methylene protons near the carbonyl group) .

Q. What strategies elucidate molecular interactions in biological systems (e.g., protein binding)?

- Techniques :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions (e.g., tetrazole group forming hydrogen bonds with active-site residues) .

- SAR Studies : Modify substituents (e.g., ethoxyphenyl vs. fluorophenyl) and assess activity changes. demonstrates how fluorine substitution enhances binding affinity in pyrazole derivatives .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for target validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.